4-(2-氨基苯胺基)哌啶-1-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

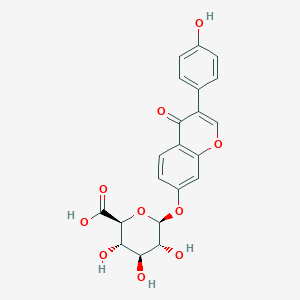

The compound tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to a family of compounds synthesized for various applications, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is an amine derivative of piperidine with a tert-butyl ester group, which is a common motif in drug design due to its steric bulk that can influence the pharmacokinetic properties of pharmaceutical agents.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for synthesizing a series of Schiff base compounds, which are then characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography . Another related compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular and crystal structure of synthesized compounds. For example, the structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray analysis, revealing intramolecular hydrogen bonding that stabilizes the molecular structure . Density functional theory (DFT) is also employed to optimize molecular structures and predict properties such as intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine carboxylate derivatives can be inferred from the reactions they undergo. For instance, condensation reactions are used to synthesize oxadiazole derivatives , and nucleophilic substitution, oxidation, halogenation, and elimination reactions are employed to synthesize tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate . These reactions indicate that the tert-butyl piperidine carboxylate moiety can participate in various chemical transformations, which could be relevant for the synthesis and further functionalization of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine carboxylate derivatives are characterized using various spectroscopic techniques. Compounds are typically analyzed using NMR, MS, FT-IR, and elemental analysis to confirm their structures . The crystallographic data provide insights into the solid-state structure, which can influence the physical properties such as solubility and melting point. Computational studies, including MEP and FMO analyses, offer predictions about the reactivity and interaction of these compounds with biological targets or other chemicals .

科学研究应用

有机合成砌块

该化合物可作为合成各种新型有机化合物(如酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁烷酮和咪唑啉酮)的有用砌块或中间体 .

药物合成中间体

它也用作药物合成的中间体。 例如,4-((2-甲氧基-4-(甲氧羰基)苯氧基)甲基)哌啶-1-羧酸叔丁酯是凡德他尼的关键中间体,凡德他尼是一种用于治疗某些类型癌症的药物 .

PROTAC 开发

另一个应用是开发用于靶向蛋白质降解的 PROTAC(蛋白降解靶向嵌合体)。 它可以作为 PROTAC 分子中的半柔性连接体 .

芬太尼合成前体

安全和危害

未来方向

This compound is used as an intermediate in the manufacture of fentanyl and its analogues . Given the ongoing opioid crisis in North America, there is a need for careful regulation and control of such substances . The future directions of this compound will likely be influenced by developments in the field of opioid research and regulation .

作用机制

Target of Action

Tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptor agonists, suggesting that the primary target of 1-Boc-4-AP and its derivatives is the opioid receptor.

Mode of Action

Fentanyl and its analogues are known to bind to the body’s opioid receptors, particularly the mu-opioid receptor, where they mimic the effects of endogenous opioids to induce analgesia and other effects .

Biochemical Pathways

The biochemical pathways affected by 1-Boc-4-AP would be expected to be similar to those affected by fentanyl and its analogues, given that 1-Boc-4-AP is a precursor to these compounds. Opioid receptors, when activated, inhibit the release of nociceptive (pain signal) neurotransmitters such as substance P, GABA, and noradrenaline. This inhibition can lead to analgesic effects .

Pharmacokinetics

Fentanyl, for example, is well-absorbed and widely distributed in the body, metabolized primarily by the liver, and excreted in urine .

Result of Action

As a precursor to fentanyl and related compounds, the molecular and cellular effects of 1-Boc-4-AP would be expected to be similar to those of its derivatives. These effects include analgesia, sedation, and respiratory depression, among others .

Action Environment

The action, efficacy, and stability of 1-Boc-4-AP are likely to be influenced by various environmental factors. For example, factors such as pH and temperature could potentially affect the stability of the compound. Furthermore, individual factors such as the user’s metabolic rate and the presence of other drugs could influence the compound’s efficacy and duration of action .

Disclaimer: Always follow safety guidelines when handling and using such compounds .

属性

IUPAC Name |

tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMKZPZMTWAMLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464158 |

Source

|

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79099-00-6 |

Source

|

| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)

![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)

![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)